molecular formula C18H22N2O6 B13566631 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate

Cat. No.: B13566631
M. Wt: 362.4 g/mol
InChI Key: ZLDJXGXCOAXJON-UHFFFAOYSA-N
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Description

This compound features a 1,3-dioxoisoindolin-2-yl (phthalimide) group linked via an ester bond to a pentanoate chain containing a tert-butoxycarbonyl (Boc)-protected amino group. The Boc group serves as a temporary protective moiety for amines, enabling selective deprotection in multi-step syntheses, particularly in peptidomimetics and drug development . The phthalimide moiety provides rigidity and stability, making the compound a versatile intermediate in organic and medicinal chemistry.

Properties

Molecular Formula

C18H22N2O6

Molecular Weight

362.4 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C18H22N2O6/c1-5-8-13(19-17(24)25-18(2,3)4)16(23)26-20-14(21)11-9-6-7-10-12(11)15(20)22/h6-7,9-10,13H,5,8H2,1-4H3,(H,19,24)

InChI Key

ZLDJXGXCOAXJON-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting materials:

    • (S)-2-amino-3-phenylpropanoic acid or similar amino acid derivatives
    • Phthalic anhydride or phthalimide derivatives
    • Boc-protected amino acids or amino acid esters
  • Key steps:

  • Typical reagents and conditions:

    • Thionyl chloride (SOCl2) for conversion of carboxylic acids to acid chlorides (as per patent US10544189B2)
    • Methanol or other alcohols as solvents for ester formation
    • Carbodiimide coupling agents such as 1,3-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide/ester bond formation
    • Mild bases and controlled temperature (usually 0-30 °C) to avoid racemization and side reactions.

Representative Preparation Procedure (Literature-Informed)

Step Reagents & Conditions Description Outcome
1 Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25 °C Protection of amino acid amino group with Boc group Boc-protected amino acid intermediate
2 Phthalic anhydride or phthalimide derivative, coupling agent (DIC or EDC), solvent (e.g., DMF or DCM), room temperature Coupling of Boc-protected amino acid with phthalimide moiety Formation of isoindolinone ester intermediate
3 Acid chloride formation (SOCl2, methanol), or direct esterification Conversion to pentanoate ester Final compound: 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}pentanoate

Notes on Reaction Optimization

  • Temperature control is critical to maintain stereochemical integrity, especially for chiral amino acid derivatives.
  • Solvent choice affects solubility and reaction rates; polar aprotic solvents like DMF or DCM are commonly used.
  • Purification is typically achieved by preparative high-performance liquid chromatography (HPLC) or recrystallization to ensure high purity.
  • Protection group stability: The Boc group is stable under mild coupling conditions but can be removed under acidic conditions if needed for subsequent transformations.

Comparative Analysis of Preparation Approaches

Preparation Aspect Method A (Phthalic Anhydride Coupling) Method B (Phthalimide Ester Formation) Method C (Acid Chloride Route)
Starting Material Amino acid + phthalic anhydride Boc-protected amino acid + phthalimide derivative Acid chloride intermediate from amino acid
Coupling Agent Often DIC or EDC Carbodiimides or direct esterification Thionyl chloride for acid chloride formation
Reaction Conditions Mild, room temp to 30 °C Mild, room temp Controlled addition of SOCl2 at 25-30 °C
Purification Preparative HPLC or recrystallization Preparative HPLC Preparative HPLC
Advantages Straightforward, good yields High selectivity Efficient acid chloride formation
Limitations Potential racemization if not controlled Requires protected amino acid Requires careful handling of SOCl2

Research Findings and Observations

  • The compound’s unique combination of functional groups (phthalimide moiety and Boc-protected amino acid) imparts distinct chemical reactivity and potential biological activity, making it valuable as a synthetic intermediate and in medicinal chemistry.
  • Biological activity studies suggest that derivatives of this compound class may have applications in drug development, although detailed pharmacological data are limited and under ongoing research.
  • The synthesis protocols emphasize the need for stereochemical control and protection strategies to preserve the integrity of chiral centers and functional groups.
  • Safety considerations include handling of reagents such as thionyl chloride and carbodiimides, which require appropriate precautions due to their corrosive and irritant nature.

Summary Table of Key Data

Property/Parameter Details
Molecular formula C17H20N2O6
Molecular weight 348.35 g/mol
CAS Number 2240185-68-4
Core structure Isoindoline-1,3-dione (phthalimide) + Boc-protected amino acid ester
Common protecting group tert-Butoxycarbonyl (Boc)
Key reagents Boc2O, phthalic anhydride, DIC/EDC, SOCl2
Typical solvents Dichloromethane, DMF, methanol
Purification methods Preparative HPLC, recrystallization
Safety hazards Irritant, corrosive reagents (SOCl2), requires PPE

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in various substituted isoindole derivatives .

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Data

Comparative Solubility and Reactivity

Property Main Compound Ethyl-2-Acetyl... Triazole Derivative
Solubility in DCM High Moderate High
Stability in Acid (pH 2) Low (Boc cleavage) High Moderate (triazole stable)
Reactivity with Amines Low (protected) High (acetylated) High (click-ready)

Case Studies

  • Peptidomimetic Optimization : demonstrates that Boc-protected compounds exhibit superior selectivity in protein–protein interaction inhibition compared to acetylated variants, attributed to controlled amine deprotection .
  • Macromolecular Contrast Agents : highlights triazole-containing analogs as superior templates for high-relaxivity MRI agents due to their stable metal coordination .

Biological Activity

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}pentanoate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound is characterized by a complex isoindole structure, which is known to exhibit various biological activities. Its molecular formula is C15H20N2O5C_{15}H_{20}N_2O_5 with a molecular weight of 308.33 g/mol. The structural features include:

  • Dioxo group : Contributing to its reactivity.
  • Isoindole core : Associated with various pharmacological effects.

Antioxidant Activity

Research indicates that compounds containing isoindole structures often exhibit significant antioxidant properties. For instance, derivatives of 2,3-dihydro-1H-isoindol-1-one have shown potent free radical scavenging abilities, which can protect against oxidative stress in cells .

Neuroprotective Effects

Studies have demonstrated that related isoindole derivatives can improve neurobehavioral outcomes in models of ischemic stroke. For example, a derivative exhibited a reduction in infarct size and improved survival rates in neuronal cell cultures exposed to oxidative stress . This suggests that the compound may have neuroprotective properties worth exploring.

Anti-inflammatory Properties

The biological activity of isoindole derivatives often extends to anti-inflammatory effects. Compounds similar to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}pentanoate have been reported to inhibit platelet aggregation and reduce inflammation markers in vivo .

Research Findings and Case Studies

StudyFindings
PubMed Study on Isoindole DerivativesDemonstrated significant anti-inflammatory and antioxidant activities in vitro and in vivo models .
Neuroprotection StudyShowed a marked reduction in cerebral damage following ischemic events when treated with isoindole derivatives .
Platelet Aggregation StudyFound that certain isoindoles inhibited ADP-induced platelet aggregation more effectively than traditional anti-inflammatory drugs .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoindole core followed by functionalization with amino acids or their derivatives. The tert-butoxycarbonyl (Boc) group is commonly used for protecting amine functionalities during synthesis.

Q & A

Basic: What are the optimal conditions for introducing the tert-butoxycarbonyl (Boc) protecting group during synthesis?

Methodological Answer:
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like 4-dimethylaminopyridine (DMAP) or triethylamine (TEA). Reaction temperatures between 0–25°C for 4–12 hours are standard. Monitor completion via TLC (Rf shift in 1:1 hexane/ethyl acetate). For sterically hindered amines, extended reaction times or microwave-assisted synthesis (50°C, 30 min) may improve yields .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Confirm Boc group presence (singlet at ~1.4 ppm for tert-butyl).
    • ¹³C NMR: Peaks at ~80 ppm (Boc quaternary carbon) and ~155 ppm (carbamate carbonyl).
    • 2D NMR (HSQC/HMBC): Resolve ambiguities in isoindole-1,3-dione ring connectivity .
  • IR Spectroscopy: Stretches at ~1700–1750 cm⁻¹ (carbonyl groups) and ~3300 cm⁻¹ (N–H) .

Advanced: How can computational methods predict the reactivity of the isoindole-1,3-dione moiety?

Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-31G* level can model nucleophilic attack on the dione. Key steps:

Optimize geometry of the compound and nucleophile (e.g., amine).

Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

Simulate transition states using QM/MM hybrid methods to estimate activation energies.
Validate with experimental kinetic data (e.g., reaction rates in polar aprotic solvents) .

Basic: What chromatographic methods effectively purify this compound?

Methodological Answer:

  • Reverse-Phase HPLC: Use a C18 column with gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid). Monitor at 254 nm.
  • Flash Chromatography: Employ silica gel and a 3:7 ethyl acetate/hexane mixture. Collect fractions every 30 seconds for TLC analysis.
    • Common By-Products: Unreacted starting materials (Rf ~0.2) or de-Boc derivatives (Rf ~0.5) .

Advanced: How can enantiomeric purity be ensured during pentanoate ester synthesis?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers.
  • Asymmetric Catalysis: Employ Evans’ oxazaborolidine catalysts (0.5–2 mol%) in THF at –78°C for kinetic resolution.
  • Circular Dichroism (CD): Verify optical activity (λ = 220–250 nm) post-synthesis .

Advanced: How do researchers resolve contradictory spectral data in published studies?

Methodological Answer:

  • Solvent Calibration: Replicate experiments in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
  • Cross-Validation: Compare with high-resolution mass spectrometry (HRMS) and X-ray crystallography data if available.
  • Collaborative Databases: Submit raw spectra to platforms like PubChem or CCDC for peer validation .

Basic: What strategies mitigate Boc deprotection side reactions under acidic conditions?

Methodological Answer:

  • Controlled Acidolysis: Use 20% trifluoroacetic acid (TFA) in DCM at 0°C for 30 min to minimize isoindole ring hydrolysis.
  • Scavengers: Add triisopropylsilane (TIS, 2% v/v) to quench carbocation by-products.
  • Real-Time Monitoring: Track deprotection via in situ IR (disappearance of Boc carbonyl peak) .

Advanced: What mechanistic insights explain unexpected by-products during coupling reactions?

Methodological Answer:

  • Mechanistic Probes: Use isotopic labeling (¹⁵N or ¹³C) to trace intermediates.
  • Kinetic Studies: Conduct variable-temperature NMR (–40°C to 25°C) to identify competing pathways (e.g., epimerization vs. acylation).
  • Computational Modeling: Identify transition states for side reactions (e.g., β-elimination) using Gaussian 16 .

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